Bulleyanin

Natural Product Isolation Phytochemistry Source Material Evaluation

Bulleyanin is a tetraacetoxy ent-kaurene diterpenoid with a unique four-acetoxy, one-hydroxyl substitution pattern not replicated by Oridonin or Rabdosin A. Its distinct hydrogen-bonding network dictates target recognition. Proven in vivo antitumor activity against ECA, S-180, and hepatic ascites models supports anticancer lead discovery and SAR studies. High purity (≥98% HPLC) and ≥2-year stability at -20°C make it ideal for long-term compound libraries and QC reference standards. Insist on Bulleyanin for reproducible results; generic ent-kaurene analogs are not interchangeable.

Molecular Formula C28H38O10
Molecular Weight 534.6 g/mol
Cat. No. B1630646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulleyanin
Molecular FormulaC28H38O10
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18-,19+,20?,21+,22?,23+,24+,27?,28+/m0/s1
InChIKeyUHAGZLPOLNCLEQ-IOEDPWSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bulleyanin Procurement Guide: Ent-Kaurene Diterpenoid Chemical Identity and Baseline Specifications


Bulleyanin is an ent-kaurene diterpenoid [1] naturally occurring in Isodon species (Lamiaceae). This compound is characterized by a tetracyclic scaffold with four acetoxy groups and a single hydroxyl substitution, contributing to its physicochemical and biological profile . Reported to inhibit murine Ehrlich ascites carcinoma (ECA), sarcoma S-180, and hepatic ascites tumors [1], Bulleyanin serves as a specialized chemical tool for natural product screening, anticancer lead identification, and phytochemical investigations [2].

Bulleyanin Sourcing: Why Generic Substitution Fails for Ent-Kaurene Diterpenoid Procurement


The ent-kaurene diterpenoid class exhibits pronounced structural heterogeneity, with variations in oxygenation, acetylation, and ring system modifications leading to divergent biological activities [1]. Substituting Bulleyanin with a generic ent-kaurene diterpenoid such as Oridonin or Rabdosin A is inadvisable due to distinct substitution patterns that alter molecular recognition and functional outcomes [2]. Bulleyanin's specific combination of four acetoxy groups and a single hydroxyl group yields a unique hydrogen-bonding network and steric profile not replicated by close analogs . Consequently, procurement decisions based solely on structural class overlook critical molecular features that directly impact experimental reproducibility and biological interpretation [2].

Bulleyanin Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Yield-Based Differentiation: Natural Abundance of Bulleyanin in Source Plant Material

Bulleyanin was isolated from the ethereal extract of Rabdosia bulleyana leaves with a reported yield of 0.4% of dry leaf weight [1]. This yield provides a quantitative baseline for evaluating source material viability and isolation feasibility. Many ent-kaurene diterpenoids from Rabdosia species occur at significantly lower yields (often <0.1%), making Bulleyanin relatively accessible for research-scale isolation [2].

Natural Product Isolation Phytochemistry Source Material Evaluation

Anti-Inflammatory Activity: Comparative NO Production Inhibition Data for Bulleyanine A

Bulleyanine A, a bis-C20-diterpenoid alkaloid isolated from Aconitum bulleyanum, exhibited 74.60% inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 macrophages at 40 μmol/L [1]. The positive control dexamethasone showed 78.70% inhibition at 100 μg/mL under the same assay conditions [1]. This demonstrates Bulleyanine A's potent anti-inflammatory activity comparable to a clinically used glucocorticoid at a molar concentration approximately 10-fold lower.

Anti-inflammatory Nitric Oxide Inhibition Macrophage Activation

In Vivo Antitumor Activity: Bulleyanin's Multi-Model Tumor Inhibition Profile

Bulleyanin demonstrates strong in vivo antitumor activity against murine Ehrlich ascites carcinoma (ECA), sarcoma S-180, and hepatic ascites tumor models [1]. While specific IC50 or %T/C values are not publicly disclosed in accessible literature, the activity is characterized as "strong inhibition" across three distinct tumor types [1]. This multi-model activity profile contrasts with many ent-kaurene diterpenoids that show more restricted tumor-type specificity [2].

Antitumor In Vivo Efficacy Murine Tumor Models

Purity and Analytical Characterization Standards for Bulleyanin Procurement

Commercially available Bulleyanin is typically supplied with ≥98% purity as verified by HPLC . Comprehensive spectroscopic characterization including 1H NMR, 13C NMR, and mass spectrometry is available, with NMR assignments validated through proton noise decoupling, off-resonance decoupling, and comparison with related ent-kaurene diterpenoids [1]. In contrast, many less-characterized ent-kaurene diterpenoids lack complete spectroscopic validation or are supplied at lower purity grades (<95%) [2].

Analytical Chemistry Quality Control Compound Authentication

Structural Differentiation: Bulleyanin's Unique Acetylation Pattern

Bulleyanin's structure was elucidated as ent-12β-hydroxy-1α,3α,7β,14α-tetraacetoxy-16-kauren-15-one [1]. This substitution pattern—four acetoxy groups at positions 1, 3, 7, and 14, plus a hydroxyl at position 12—differs from the more common 7,20-epoxy-ent-kaurene scaffold found in compounds like Oridonin [2]. The absence of a 7,20-epoxy bridge and the specific acetylation pattern alter molecular flexibility, hydrogen-bonding capacity, and likely target engagement [1].

Structural Biology Medicinal Chemistry Structure-Activity Relationship

Storage Stability: Documented Long-Term Stability Profile

Bulleyanin powder demonstrates documented stability of ≥2 years when stored under recommended conditions (-20°C, desiccated) [1]. In solvent, stability extends to 1 year at -80°C [2]. This stability profile is superior to many natural diterpenoids which often require more stringent storage or exhibit shorter shelf lives due to susceptibility to oxidation or hydrolysis .

Compound Management Stability Testing Long-Term Storage

Bulleyanin Research Application Scenarios: Evidence-Based Use Cases for Scientific Procurement


Natural Product Anticancer Lead Discovery Programs

Bulleyanin's demonstrated in vivo activity against three murine tumor models (ECA, S-180, and hepatic ascites) positions it as a high-priority candidate for natural product-based anticancer lead discovery [1]. The compound's unique tetraacetoxy substitution pattern and ent-kaurene core provide a chemically distinct scaffold for structure-activity relationship (SAR) studies, with potential for semi-synthetic derivatization to improve potency and pharmacokinetic properties [2]. Procurement for primary screening, hit validation, and early lead optimization is strongly supported by the available in vivo efficacy data [1].

Phytochemical Reference Standard and Analytical Method Development

The isolation yield of 0.4% from Rabdosia bulleyana leaves makes Bulleyanin a practical reference standard for quality control and phytochemical fingerprinting of Isodon species [1]. Complete 1H and 13C NMR assignments, validated through rigorous spectroscopic methods, enable accurate identification and quantification in complex botanical extracts [2]. The availability of high-purity commercial material (≥98% by HPLC) further supports its use as an analytical standard in natural product research .

Anti-Inflammatory Pathway Dissection Studies

The potent NO production inhibition demonstrated by the structurally related Bulleyanine A (74.60% at 40 μmol/L) in LPS-activated macrophages suggests that Bulleyanin may also modulate inflammatory signaling pathways [1]. Researchers investigating NF-κB, MAPK, or other pro-inflammatory cascades can utilize Bulleyanin as a chemical probe to dissect pathway components, with the understanding that direct activity data for Bulleyanin itself remains to be fully characterized [2]. This application scenario is supported by class-level inference from the broader ent-kaurene diterpenoid family [2].

Long-Term Compound Library Storage and Management

Bulleyanin's documented powder stability of ≥2 years at -20°C and in-solvent stability of 1 year at -80°C makes it an ideal candidate for inclusion in long-term natural product libraries and compound collections [1]. This stability profile reduces the logistical burden of frequent re-procurement and minimizes the risk of compound degradation affecting assay reproducibility [2]. Procurement managers should prioritize Bulleyanin for library builds where extended storage is anticipated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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